molecular formula C12H16O2 B13787407 Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]- CAS No. 72928-15-5

Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]-

Cat. No.: B13787407
CAS No.: 72928-15-5
M. Wt: 192.25 g/mol
InChI Key: IEGQLMQQLIHJMA-UHFFFAOYSA-N
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Description

Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]- is a chemical compound with the molecular formula C12H16O2 and a molar mass of 192.26 g/mol . This compound is known for its unique structure, which includes a hexahydro-inden ring system fused with a methano group and an acetaldehyde moiety. It is used in various chemical and industrial applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols, and substitution can result in various substituted derivatives .

Scientific Research Applications

Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]- has several scientific research applications, including:

Mechanism of Action

The mechanism by which Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]- exerts its effects involves its interaction with molecular targets and pathways within biological systems. It can act as an electrophile, reacting with nucleophilic sites on proteins, DNA, and other biomolecules. This interaction can lead to various biological effects, including enzyme inhibition, DNA damage, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]- lies in its combination of the hexahydro-inden ring system with an acetaldehyde moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications .

Properties

CAS No.

72928-15-5

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(8-tricyclo[5.2.1.02,6]dec-4-enyloxy)acetaldehyde

InChI

InChI=1S/C12H16O2/c13-4-5-14-12-7-8-6-11(12)10-3-1-2-9(8)10/h1,3-4,8-12H,2,5-7H2

InChI Key

IEGQLMQQLIHJMA-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C3CC2C(C3)OCC=O

Origin of Product

United States

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